
Dmt-2'O-tbdms-RA(tac) amidite 0.5G AB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its high purity and stability, making it suitable for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-2’O-tbdms-RA(tac) amidite involves multiple steps, including the protection of functional groups and the coupling of nucleosides. The key steps include:
Protection of the 2’-hydroxyl group: This is achieved using tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole.
Protection of the 5’-hydroxyl group: This involves the use of 4,4’-dimethoxytrityl (DMT) chloride.
Acetylation of the amino group: This step uses 4-(1,1-dimethylethyl)phenoxyacetic acid.
Industrial Production Methods
Industrial production of Dmt-2’O-tbdms-RA(tac) amidite follows similar synthetic routes but on a larger scale. The process involves:
Batch processing: Large quantities of reagents are mixed in reactors.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality control: The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.
Analyse Chemischer Reaktionen
Types of Reactions
Dmt-2’O-tbdms-RA(tac) amidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester using iodine in the presence of water.
Deprotection: The protecting groups (TBDMS and DMT) are removed using specific reagents such as tetrabutylammonium fluoride (TBAF) and trichloroacetic acid (TCA), respectively
Common Reagents and Conditions
Oxidation: Iodine and water.
Deprotection: Tetrabutylammonium fluoride (TBAF) for TBDMS and trichloroacetic acid (TCA) for DMT
Major Products Formed
The major products formed from these reactions include the fully deprotected RNA oligonucleotides, which are essential for various biological and chemical applications .
Wissenschaftliche Forschungsanwendungen
Dmt-2’O-tbdms-RA(tac) amidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of RNA sequences for studying chemical reactions and interactions.
Biology: Essential for the synthesis of RNA molecules used in gene expression studies and RNA interference (RNAi) techniques.
Medicine: Utilized in the development of RNA-based therapeutics and diagnostic tools.
Wirkmechanismus
The mechanism of action of Dmt-2’O-tbdms-RA(tac) amidite involves its role as a building block in RNA synthesis. The compound facilitates the addition of nucleotides to a growing RNA chain through a series of coupling and deprotection steps. The molecular targets include the RNA polymerase enzymes and the RNA template itself .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dmt-2’O-tbdms-rU amidite
- Dmt-2’O-tbdms-rC(tac) amidite
- Dmt-2’O-tbdms-rG(tac) amidite
Uniqueness
Dmt-2’O-tbdms-RA(tac) amidite is unique due to its specific protective groups (TBDMS and DMT) and its high purity, which ensures efficient and accurate RNA synthesis. Compared to similar compounds, it offers better stability and compatibility with various synthesis protocols .
Eigenschaften
Molekularformel |
C58H76N7O9PSi |
|---|---|
Molekulargewicht |
1074.3 g/mol |
IUPAC-Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C58H76N7O9PSi/c1-39(2)65(40(3)4)75(71-34-18-33-59)73-51-48(35-70-58(42-19-16-15-17-20-42,43-23-27-45(67-11)28-24-43)44-25-29-46(68-12)30-26-44)72-55(52(51)74-76(13,14)57(8,9)10)64-38-62-50-53(60-37-61-54(50)64)63-49(66)36-69-47-31-21-41(22-32-47)56(5,6)7/h15-17,19-32,37-40,48,51-52,55H,18,34-36H2,1-14H3,(H,60,61,63,66) |
InChI-Schlüssel |
FWMHZIXOXNRHDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


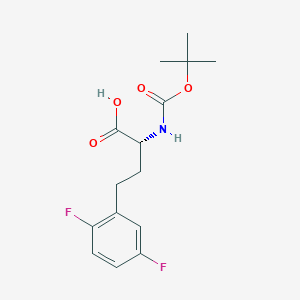
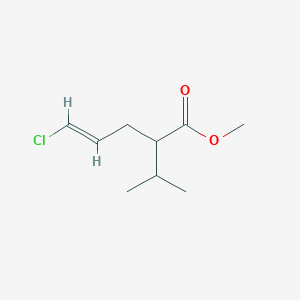
![[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B12281573.png)
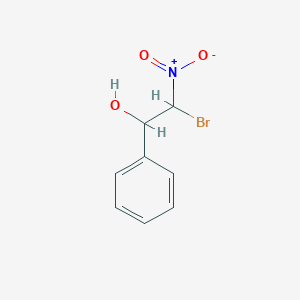
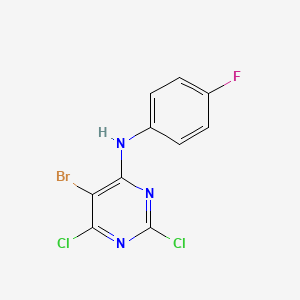
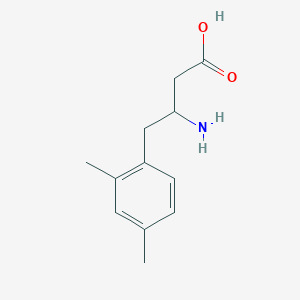
![1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12281599.png)
![L-Alanine,3-[bis(2-hydroxyethyl)amino]-](/img/structure/B12281608.png)
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
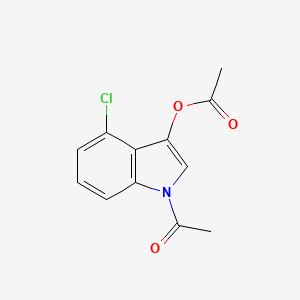
![N-(5-carbamoyl-2-methylphenyl)-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B12281632.png)
![4-Methylpyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12281639.png)
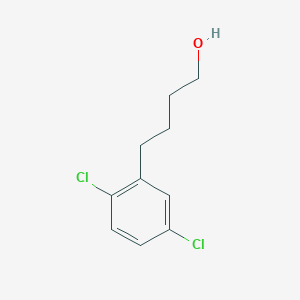
![6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12281664.png)
